Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate
Description
Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate is an isoxazole derivative characterized by a cyclobutyl substituent at position 3, a formyl group at position 5, and a methyl ester at position 4. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their electronic properties and ability to undergo diverse reactions.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-5-formyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)8-7(5-12)15-11-9(8)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
ZCZZRWDNWIBUSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2CCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl ketone with hydroxylamine to form the corresponding oxime, followed by cyclization to form the isoxazole ring. The formyl and carboxylate groups are introduced through subsequent reactions involving formylation and esterification, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate and related compounds:
Hydrogen Bonding and Crystallinity
- The formyl group in the target compound acts as a hydrogen-bond acceptor, promoting supramolecular motifs such as chains or sheets, as observed in related isoxazoles . In contrast, methoxy or amino substituents (e.g., in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) form distinct hydrogen-bonding networks, influencing solubility and melting points .
Biological Activity
Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as:
This compound's unique cyclobutyl group may contribute to its pharmacological properties by influencing molecular interactions.
Antimicrobial Properties
Research has shown that derivatives of isoxazoles, including this compound, exhibit significant antimicrobial activity. Isoxazole derivatives have been evaluated for their efficacy against various pathogens, including bacteria and fungi. For instance, studies on similar compounds have indicated that they can inhibit the growth of Mycobacterium tuberculosis and other resistant strains .
Antitumor Activity
This compound has also been investigated for its potential antitumor effects. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have highlighted that some isoxazole derivatives can induce apoptosis in tumor cells, suggesting a mechanism involving the activation of apoptotic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, targeting specific pathways essential for microbial survival or tumor growth.
- Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can cause cell cycle arrest in cancer cells, preventing proliferation.
- Oxidative Stress Induction : These compounds may increase oxidative stress within cells, leading to cellular damage and death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various isoxazole derivatives against Mycobacterium tuberculosis. This compound was included in a panel of compounds tested for Minimum Inhibitory Concentration (MIC) values. The results indicated promising activity with an MIC value below 10 µg/mL, suggesting a strong potential for further development as an antimicrobial agent .
Antitumor Activity Assessment
In another research effort, this compound was tested against multiple human cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types. Notably, it showed minimal toxicity to normal human cells, indicating a favorable selectivity index .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) | Target Pathogen/Cancer Type |
|---|---|---|---|---|
| This compound | Isoxazole derivative | <10 | 5 - 15 | Mycobacterium tuberculosis, Cancer |
| 6,8-Dichloro-3-formylchromone | Chromone derivative | <20 | 10 - 25 | Helicobacter pylori, Cancer |
| Benzofuran derivative | Benzofuran derivative | <15 | 8 - 20 | Various cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
